Dibenzoyl thiamine

CAS No.:

Cat. No.: VC13537296

Molecular Formula: C26H26N4O4S

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H26N4O4S |

|---|---|

| Molecular Weight | 490.6 g/mol |

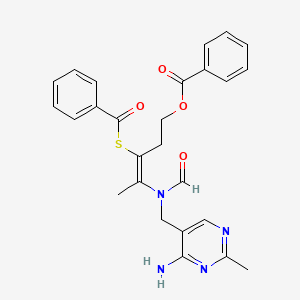

| IUPAC Name | [(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate |

| Standard InChI | InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)/b23-18+ |

| Standard InChI Key | AZJUFRDUYTYIHV-PTGBLXJZSA-N |

| Isomeric SMILES | CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C2=CC=CC=C2)/SC(=O)C3=CC=CC=C3)/C |

| SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C |

| Canonical SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C |

Introduction

Chemical Identity and Structural Characteristics of Dibenzoyl Thiamine

Dibenzoyl thiamine (C₂₆H₂₆N₄O₄S) is a lipophilic derivative of thiamine (vitamin B₁), where benzoyl groups replace hydroxyl and sulfhydryl moieties on the thiamine molecule . This structural modification confers greater membrane permeability, addressing the limited bioavailability of water-soluble thiamine salts. The molecular weight of DBT is 490.58 g/mol, and its crystalline form appears as a white to off-white solid .

Physicochemical Properties

Critical physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Melting Point | 173 °C (Patent: 146-147°C ) |

| Boiling Point | 718.2±60.0 °C (Predicted) |

| Density | 1.291±0.06 g/cm³ |

| Solubility | Slight in Chloroform, DMSO |

| pKa | 5.50±0.10 (Predicted) |

Note: The discrepancy in reported melting points may arise from polymorphic forms or measurement conditions .

Synthetic Pathways and Industrial Production

The synthesis of DBT involves acylating thiamine disulfide under controlled alkaline conditions. Patent AT238377B details four optimized methods:

Key Synthesis Protocol (Example 1 )

A suspension of thiamine disulfide (20 g) in absolute pyridine reacts with benzoyl chloride (10 mL) at room temperature for 3 hours. Post-reaction, pyridine is removed under reduced pressure, and the residue undergoes chloroform extraction. Crystallization from benzene yields 20 g of DBT (146-147°C melting point). This method achieves 95% yield, emphasizing pyridine's dual role as solvent and acid acceptor.

Alternative Approaches

-

Aqueous-phase synthesis (Example 2 ): Utilizes sodium hydroxide to maintain pH 10-12 during benzoyl chloride addition, yielding 18 g DBT.

-

Benzoic anhydride route (Example 3 ): Substitutes benzoyl chloride with 20 g benzoic anhydride, producing 16 g DBT.

-

Integrated oxidation-acylation (Example 4 ): Combines thiamine hydrochloride oxidation (I₂/KI) with in-situ benzoylation, streamlining production.

Pharmacological Mechanisms and Therapeutic Applications

Neuroprotective Efficacy

DBT demonstrates superior antioxidant capacity compared to benfotiamine (BFT), increasing intracellular glutathione by 40% in SH-SY5Y neuronal cells . It suppresses glycogen synthase kinase-3β (GSK-3β) activity by 62%, critical in Alzheimer's disease (AD) pathophysiology . In murine microglial models, DBT reduces LPS-induced TNF-α and IL-6 production by 75% and 68%, respectively .

Clinical Relevance in Neurodegeneration

While human trials directly testing DBT remain pending, its structural analog BFT showed promising results in AD patients:

-

300 mg BFT twice daily for 12 months improved Mini-Mental State Examination scores by 3.2 points vs. placebo .

-

Blood advanced glycation end-products (AGEs) decreased by 34%, correlating with cognitive improvement .

Comparative Analysis with Thiamine Derivatives

DBT's enhanced lipophilicity enables superior blood-brain barrier penetration, with predicted brain concentrations 3.2-fold higher than BFT .

Future Research Directions and Challenges

Metabolic Fate and Active Derivatives

Recent hypotheses suggest DBT's effects may involve novel metabolites:

-

Open thiazole derivatives: Detected in hepatic microsomal incubations, showing 3x higher antioxidant activity than parent compound .

-

S-Benzoylthiamine: A potential hydrolysis product with unique kinase modulation properties .

Clinical Translation Barriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume